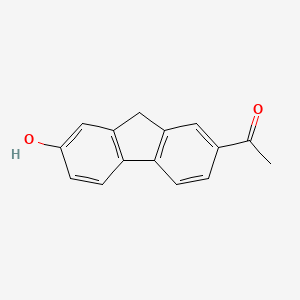

2-Acetyl-7-hydroxyfluorene

Description

Historical Context of Fluorene (B118485) Research

Fluorene, a polycyclic aromatic hydrocarbon, was first identified in the late 19th century. Its discovery can be traced back to the work of French chemist Marcellin Berthelot, who isolated it from coal tar in 1867. researchgate.net Initially, research into fluorene and its derivatives was primarily focused on its isolation and basic characterization. For many years, coal tar, which contains approximately 2% fluorene, served as the main industrial source for this compound through processes of distillation and recrystallization. researchgate.net The early 20th century saw a gradual increase in interest in fluorene chemistry, particularly concerning the reactivity of the C9 position of the fluorene ring. The unique chemical environment of this position, flanked by two benzene (B151609) rings, makes it susceptible to a variety of chemical modifications. researchgate.netresearchgate.net This reactivity laid the groundwork for the synthesis of a wide array of fluorene derivatives.

Broad Academic Relevance of Fluorene-Based Compounds

Fluorene derivatives have garnered significant attention across diverse scientific fields due to their unique structural, physical, and chemical properties. researchgate.net These compounds are characterized by a rigid and planar biphenyl (B1667301) system, which often imparts desirable electronic and photophysical characteristics. entrepreneur-cn.com Consequently, fluorene-based materials have found extensive applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netentrepreneur-cn.comgoogle.com Their good photoelectric properties, such as high fluorescence quantum yields and charge carrier mobility, make them ideal candidates for these applications. entrepreneur-cn.com Scientists have successfully synthesized fluorene derivatives that emit light across the visible spectrum, including blue, green, and red, by modifying the core structure. entrepreneur-cn.com Beyond materials science, fluorene derivatives are also investigated in medicinal chemistry and biochemistry, with some compounds serving as fluorescent probes for studying biological molecules like proteins and DNA. entrepreneur-cn.com

Position of 2-Acetyl-7-hydroxyfluorene within Contemporary Fluorene Research

Within the vast family of fluorene derivatives, this compound holds a specific position as a difunctionalized fluorene. Its structure incorporates both an electron-withdrawing acetyl group and an electron-donating hydroxyl group at opposing ends of the fluorene backbone. This particular arrangement of functional groups can lead to interesting electronic properties and potential for further chemical modification. Research has suggested that compounds with a structure similar to this compound, possessing two active hydrogen-bond forming groups at an optimal distance, could exhibit biological activity. acs.org The presence of both a nucleophilic hydroxyl group and a carbonyl group that can undergo various reactions makes it a versatile intermediate for the synthesis of more complex fluorene-based molecules. acs.org Its study contributes to the broader understanding of structure-property relationships in functionalized polycyclic aromatic hydrocarbons.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

1-(7-hydroxy-9H-fluoren-2-yl)ethanone |

InChI |

InChI=1S/C15H12O2/c1-9(16)10-2-4-14-11(6-10)7-12-8-13(17)3-5-15(12)14/h2-6,8,17H,7H2,1H3 |

InChI Key |

SJBPLTYPSNOGEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O |

Origin of Product |

United States |

Physicochemical Properties

Solid-State Characteristics

2-Acetyl-7-hydroxyfluorene is typically a solid at room temperature. The melting point of a related compound, 2-hydroxyfluorene, is reported to be in the range of 167-169 °C. sigmaaldrich.com Another source indicates a melting point of around 220-230°C for 2-hydroxyfluorene. ontosight.ai The melting point of this compound itself has been reported as 214-215 °C. acs.org It is described as forming crystals and a solution of the compound in alcohol is noted to have a green fluorescence under ultraviolet light. acs.org

| Property | Value |

| Physical State | Solid |

| Appearance | Crystalline solid |

| Melting Point | 214-215 °C acs.org |

| Fluorescence | Green in alcohol under UV light acs.org |

Solubility Profile

The solubility of this compound is influenced by its aromatic character and the presence of the polar hydroxyl and acetyl groups. Generally, polycyclic aromatic hydrocarbons have low solubility in water. researchgate.net However, the hydroxyl group can participate in hydrogen bonding, which may slightly increase its solubility in polar protic solvents. It is expected to be soluble in common organic solvents like ethanol (B145695), methanol, and dichloromethane, similar to its parent compound, 2-hydroxyfluorene. ontosight.ai

Chemical Reactivity and Derivatization

Reactions at the Acetyl Group

The acetyl group in 2-Acetyl-7-hydroxyfluorene is a versatile functional handle for further derivatization. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. For instance, it can react with reducing agents to form the corresponding alcohol. The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in various reactions such as aldol (B89426) condensations and alkylations.

Reactions at the Hydroxyl Group

The hydroxyl group is a nucleophilic site and can undergo a variety of reactions. It can be deprotonated by a base to form a phenoxide ion, which is a stronger nucleophile. This allows for O-alkylation and O-acylation reactions. For example, it can be converted to an ether or an ester. The synthesis of 2-acetyl-7-acetoxyfluorene has been reported, which involves the acetylation of the hydroxyl group. acs.org

Reactions on the Fluorene (B118485) Ring

The fluorene ring system itself can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing acetyl and hydroxyl groups. The hydroxyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The interplay of these two groups will determine the regioselectivity of further substitutions on the aromatic rings.

| Reaction Type | Reagents/Conditions | Potential Products |

| Reduction of Acetyl Group | e.g., Sodium borohydride | 1-(7-hydroxy-9H-fluoren-2-yl)ethan-1-ol |

| O-Acylation | e.g., Acetic anhydride (B1165640) | 2-acetyl-7-acetoxyfluorene acs.org |

| Electrophilic Aromatic Substitution | e.g., Nitrating or halogenating agents | Substituted derivatives on the fluorene ring |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-Acetyl-7-hydroxyfluorene would be expected to show distinct signals for the aromatic protons on the fluorene (B118485) ring, the methylene (B1212753) protons at the C9 position, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would provide detailed information about the substitution pattern. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the acetyl group (typically in the range of 190-200 ppm), the carbon bearing the hydroxyl group, and the other aromatic and aliphatic carbons in the molecule. bas.bgrsc.org

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1680-1700 cm⁻¹ would correspond to the C=O stretching vibration of the acetyl group. researchgate.net The spectrum would also show absorptions in the aromatic C-H and C=C stretching regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound in 95% ethanol (B145695) shows absorption maxima (λmax) at 233 nm and 331 nm. acs.org The spectrum is described as a typical p-nitroaniline type of envelope, which is common for phenols and anilines substituted in the para position with an electron-attracting group. acs.org This suggests significant electronic communication between the hydroxyl and acetyl groups through the fluorene system. The anion of this compound exhibits a red-shift in its absorption maxima to 252 nm and 384 nm. acs.org

| Spectroscopic Data |

| ¹³C NMR (typical shifts) |

| Carbonyl Carbon (C=O) |

| IR (cm⁻¹) |

| O-H Stretch |

| C=O Stretch |

| UV-Vis (in 95% ethanol) |

| λmax |

| λmax (anion) |

Applications in Scientific Research

Use as a Chemical Intermediate

Due to its bifunctional nature, 2-Acetyl-7-hydroxyfluorene serves as a valuable chemical intermediate in organic synthesis. The presence of both a reactive acetyl group and a hydroxyl group allows for sequential or selective modification, enabling the construction of more complex fluorene-based architectures. acs.org These more elaborate molecules can be targeted for various applications, including as potential biologically active agents or as building blocks for functional materials.

Role in Materials Science Research

Fluorene (B118485) derivatives are of significant interest in materials science, particularly for applications in organic electronics. researchgate.netentrepreneur-cn.comgoogle.com While specific applications of this compound in materials science are not extensively documented, its structural features suggest potential utility. The combination of an electron-donating hydroxyl group and an electron-withdrawing acetyl group creates a "push-pull" system, which can lead to interesting photophysical properties such as intramolecular charge transfer. This characteristic is often sought after in the design of nonlinear optical materials and fluorescent dyes. The ability to further derivatize this molecule at either functional group provides a pathway to tune its electronic and physical properties for specific material applications.

| Research Application | Description |

| Chemical Intermediate | Serves as a building block for the synthesis of more complex fluorene derivatives due to its two reactive functional groups. acs.org |

| Materials Science | The "push-pull" electronic structure suggests potential for use in developing novel fluorescent dyes and nonlinear optical materials. |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-Acetyl-7-hydroxyfluorene with high purity?

- Methodological Answer : Synthesis of this compound requires careful optimization of reaction conditions (e.g., solvent selection, temperature control) to avoid side reactions. Purification techniques such as column chromatography or recrystallization are essential to isolate the compound. Analytical validation via HPLC or GC-MS should confirm purity (>95%) and structural integrity using reference standards . Safety protocols, including the use of impermeable gloves and fume hoods, must be followed due to the compound’s potential reactivity .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Stability studies should monitor batch-specific shelf life using spectroscopic methods (e.g., NMR or FT-IR) . Compatibility testing with storage materials (e.g., glass vs. plastic) is recommended to avoid leaching or adsorption .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer : Combine multiple techniques:

- Structural Confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for molecular formula validation.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS for trace impurity profiling .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Conduct a meta-analysis of experimental variables:

- Dose-Response Consistency : Compare studies using standardized units (e.g., μM vs. mg/kg) and adjust for bioavailability differences.

- Reproducibility Metrics : Replicate experiments under controlled conditions (e.g., pH, temperature) and quantify intra- vs. inter-laboratory variability using coefficients of variation (CV%) .

- Bias Mitigation : Apply blinding protocols and independent data validation to reduce observer bias .

Q. What are the key considerations for designing metabolic pathway studies of this compound?

- Methodological Answer :

- In Vitro/In Vivo Models : Use hepatocyte cultures or rodent models to assess Phase I/II metabolism. Monitor metabolites via LC-MS/MS with isotopic labeling for traceability .

- Cohort Design : Include control groups and stratify by metabolic phenotypes (e.g., CYP450 polymorphisms) to account for inter-individual variability .

- Data Integration : Cross-reference experimental results with computational predictions (e.g., molecular docking for enzyme-substrate interactions) .

Q. How can in silico models predict the environmental persistence of this compound?

- Methodological Answer :

- Parameterization : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Input parameters include logP, molecular weight, and electron density maps .

- Validation : Compare predictions with experimental soil/water microcosm studies measuring breakdown products via GC-MS .

- Uncertainty Analysis : Report confidence intervals for model outputs and prioritize high-risk metabolites for targeted monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.